3,4,5-Trichlorobenzoic acid

Übersicht

Beschreibung

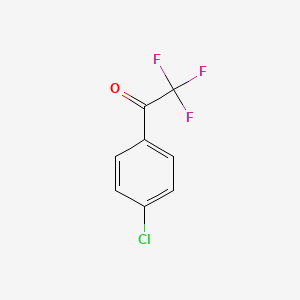

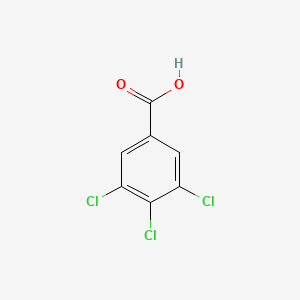

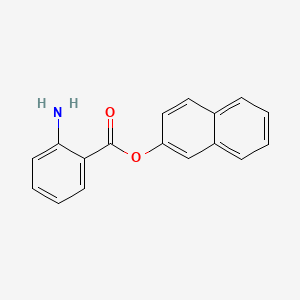

3,4,5-Trichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 3,4 and 5 are substituted by chloro groups . It has a molecular weight of 225.46 .

Molecular Structure Analysis

The molecular formula of 3,4,5-Trichlorobenzoic acid is C7H3Cl3O2 . The InChI code is 1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) and the InChI key is ICUICNRYLHKQGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,4,5-Trichlorobenzoic acid is a solid at room temperature . It has a molecular weight of 225.45700, a density of 1.635g/cm3, a boiling point of 345.4ºC at 760mmHg, and a melting point of 208-210ºC .Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics

3CBA has been utilized in the field of Organic Photovoltaics (OPVs) . The distinct advantage of 3CBA over other materials like PEDOT:PSS and MoO3 is the in situ self-assembly of 3CBA, which eliminates the need for separate solution processing, thermal evaporation, or thermal annealing . This contributes significantly to the high-throughput production of OPVs by streamlining the Anode Interface Layer (AIL) processing .

Efficiency Improvement: OPV devices incorporating PM6, BTP-eC9, and the 3CBA AIL exhibited a superior efficiency of 18.2% compared to those with PEDOT:PSS (17.7%) . By using nonhalogenated solvent, o-xylene, to meet industrialization requirements, the devices achieved an exceptional efficiency of 18.8%, the highest reported value among devices with in situ self-assembled interface layers .

Semi-transparent Devices: Furthermore, semi-transparent devices with 3CBA displayed higher PCE and AVT values (13.1% and 25.7%) than their PEDOT: PSS counterparts, due to the weak absorption of the 3CBA AIL .

Safety and Hazards

3,4,5-Trichlorobenzoic acid may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Zukünftige Richtungen

3,4,5-Trichlorobenzoic acid has been used in the field of organic photovoltaics, contributing significantly to the high-throughput production of OPVs by streamlining the AIL processing . The in situ self-assembly of 3,4,5-Trichlorobenzoic acid eliminates the need for separate solution processing, thermal evaporation, or thermal annealing . This could potentially lead to more energy-efficient and streamlined processing in the future .

Wirkmechanismus

Target of Action

3,4,5-Trichlorobenzoic acid (3CBA) is primarily used as an anode interfacial layer (AIL) material in the field of organic photovoltaics (OPVs) . The primary targets of 3CBA are the anode interface layers, which are typically composed of MoO3 and PEDOT:PSS .

Mode of Action

3CBA interacts with its targets through a process known as in situ self-assembly . This process eliminates the need for separate solution processing, thermal evaporation, or thermal annealing, which are typically required for other AIL materials like MoO3 and PEDOT:PSS . This unique mode of action gives 3CBA a distinct advantage over these materials .

Biochemical Pathways

The in situ self-assembly of 3CBA leads to the formation of an anode interfacial layer in OPV devices . This layer plays a crucial role in the overall efficiency of the devices. OPV devices incorporating PM6, BTP-eC9, and the 3CBA AIL have shown superior efficiency compared to those with PEDOT:PSS .

Result of Action

The use of 3CBA as an AIL material results in significant improvements in the performance of OPV devices. Specifically, devices with 3CBA have shown an efficiency of 18.8%, the highest reported value among devices with in situ self-assembled interface layers . Furthermore, semi-transparent devices with 3CBA displayed higher PCE and AVT values than their PEDOT: PSS counterparts, due to the weak absorption of the 3CBA AIL .

Action Environment

The action of 3CBA is influenced by environmental factors such as temperature and the presence of other materials. For instance, the in situ self-assembly of 3CBA eliminates the need for high-temperature processes that are required for other AIL materials . Additionally, the use of a nonhalogenated solvent, o-xylene, has been shown to further improve the efficiency of devices with 3C

Eigenschaften

IUPAC Name |

3,4,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUICNRYLHKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075333 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trichlorobenzoic acid | |

CAS RN |

51-39-8 | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 3,4,5-Trichlorobenzoic acid after sludge compost is added to soil?

A1: The fate of 3,4,5-TCB in soil depends on the soil type. Studies show that degradation of 3,4,5-TCB occurs more rapidly in regosol compared to andosol []. This difference is likely due to the stronger sorption capacity of andosol, which can bind the compound more tightly, making it less available for degradation. Additionally, the free acid form of 3,4,5-TCB degrades more easily than its conjugate form [].

Q2: Can 3,4,5-Trichlorobenzoic acid be used in organic photovoltaic devices?

A2: Yes, recent research highlights the potential of 3,4,5-TCB as an anode interface layer (AIL) material in organic photovoltaics (OPVs) []. The key advantage of 3,4,5-TCB lies in its ability to self-assemble in situ, eliminating the need for separate processing steps like thermal evaporation or annealing required for other AIL materials []. This property simplifies device fabrication and potentially makes it more cost-effective.

Q3: How does the performance of 3,4,5-Trichlorobenzoic acid as an AIL compare to conventional materials?

A3: Studies show that OPVs using 3,4,5-TCB as the AIL achieve comparable and even superior efficiencies to those using conventional materials like PEDOT:PSS []. For instance, PM6:BTP-eC9 based OPVs with a 3,4,5-TCB AIL demonstrated an impressive 18.2% efficiency, surpassing the 17.7% efficiency achieved with PEDOT:PSS []. Notably, this performance was achieved without the need for high-temperature processing, showcasing the potential of 3,4,5-TCB for simplified and efficient OPV fabrication.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)